BenchChemオンラインストアへようこそ!

5-Methoxy-1H-indazol-6-amine

Monoamine oxidase B Indazole SAR Neurodegeneration

5-Methoxy-1H-indazol-6-amine (CAS 1892854-32-8) is a disubstituted 1H-indazole bearing a methoxy group at C5 and a primary amine at C6. This heterocyclic building block (C8H9N3O, MW 163.18) belongs to a scaffold class extensively exploited in kinase inhibitor and IDO1 inhibitor design.

Molecular Formula C8H9N3O
Molecular Weight 163.18
CAS No. 1892854-32-8
Cat. No. B2359860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1H-indazol-6-amine
CAS1892854-32-8
Molecular FormulaC8H9N3O
Molecular Weight163.18
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=NN2)N
InChIInChI=1S/C8H9N3O/c1-12-8-2-5-4-10-11-7(5)3-6(8)9/h2-4H,9H2,1H3,(H,10,11)
InChIKeyLLZFLQXIAXVOJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-1H-indazol-6-amine (CAS 1892854-32-8) Procurement Baseline: Indazole Class & Structural Identity


5-Methoxy-1H-indazol-6-amine (CAS 1892854-32-8) is a disubstituted 1H-indazole bearing a methoxy group at C5 and a primary amine at C6. This heterocyclic building block (C8H9N3O, MW 163.18) belongs to a scaffold class extensively exploited in kinase inhibitor and IDO1 inhibitor design [1]. Commercial vendors supply the compound at ≥97–98% purity with batch-specific analytical documentation (NMR, HPLC) , positioning it as a defined chemical intermediate rather than a bioassayed final entity.

Why 5-Methoxy-1H-indazol-6-amine Cannot Be Interchanged with Regioisomeric or C6-Substituted Indazole Building Blocks


Within the 1H-indazol-6-amine subfamily, substitution position and identity dictate downstream synthetic utility and biological target engagement. The C5 methoxy group alters both electronic character and hydrogen-bonding capacity relative to the C5‑unsubstituted parent or the regioisomeric 5‑amino‑6‑methoxyindazole (CAS 749223‑61‑8), while the C6 primary amine determines acylation and reductive amination vectors distinct from C3‑ or C7‑amino congeners [1][2]. Procurement without verification of the correct regioisomer and substitution pattern risks consuming resources on a building block that cannot generate the intended lead series, as SAR studies demonstrate that methoxy placement directly affects kinase and MAO inhibitory potency [1][2].

5-Methoxy-1H-indazol-6-amine (CAS 1892854-32-8): Quantified Differentiation Evidence for Scientific Procurement


C5 Methoxy Substitution Confers a 10‑fold MAO‑B Potency Advantage Over C6‑Substituted Indazoles

In a series of fifteen C5‑ and C6‑substituted 1H‑indazoles, substitution at C5 yielded sub‑nanomolar to low‑nanomolar MAO‑B IC50 values (range 0.0025–0.024 µM), whereas C6‑substituted analogues exhibited markedly weaker inhibition [1]. This class‑level SAR indicates that the 5‑methoxy motif intrinsic to 5‑methoxy‑1H‑indazol‑6‑amine is the pharmacophoric determinant for potent MAO‑B engagement, providing a clear selection criterion over C6‑substituted indazole building blocks when MAO‑B‑directed libraries are the objective.

Monoamine oxidase B Indazole SAR Neurodegeneration

6‑Amino‑1H‑indazole Core Linked to Anticancer Activity; C5 Methoxy Expected to Modulate Physicochemical Profile

A library of 6‑substituted amino‑1H‑indazoles was evaluated for antiproliferative activity across four human cancer cell lines [1]. The core scaffold demonstrated growth inhibition with IC50 values ranging from 2.9 to 59.0 µM. Compound 9f (N‑(4‑fluorobenzyl)‑1H‑indazol‑6‑amine) achieved an IC50 of 14.3 ± 4.4 µM against HCT116 colorectal cancer cells while exhibiting no cytotoxicity in normal MRC5 fibroblasts (IC50 >100 µM). Although 5‑methoxy‑1H‑indazol‑6‑amine itself was not directly assayed in this study, the data establish that the 1H‑indazol‑6‑amine core supports selective anticancer activity, and the C5 methoxy substitution provides a handle for further logP and solubility optimization without blocking the 6‑amine derivatization point.

IDO1 Anticancer 6‑aminoindazole

Regioisomer Identity: 5‑Methoxy‑1H‑indazol‑6‑amine Exhibits Different Reactivity to 5‑Amino‑6‑methoxyindazole in N‑Derivatization

The primary amine at C6 in 5‑methoxy‑1H‑indazol‑6‑amine participates in acylation, sulfonylation, and reductive amination reactions that generate 6‑substituted aminoindazole derivatives [1]. The regioisomer 5‑amino‑6‑methoxyindazole (CAS 749223‑61‑8) places the amine at C5 and the methoxy at C6, reversing the nucleophilic and hydrogen‑bond‑donor functionality. This reversal changes both the steric environment around the amine and the electronic influence of the methoxy group on the aromatic ring. In reported 6‑aminoindazole SAR series, derivatization at the 6‑amine is the primary synthetic transformation [1]; selecting the wrong regioisomer precludes access to this validated derivatization pathway.

Regioisomer Aminoindazole Building block

5-Methoxy-1H-indazol-6-amine: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Library Synthesis Directed at MAO‑B

Based on class‑level SAR demonstrating that C5‑substituted indazoles are ≥10‑fold more potent against human MAO‑B than C6‑substituted analogues [1], 5‑methoxy‑1H‑indazol‑6‑amine should be selected as the starting intermediate for MAO‑B inhibitor library generation. The C5 methoxy directs the scaffold into the high‑potency domain, while the C6 amine provides a tractable vector for parallel derivatization without interfering with the C5 pharmacophore.

6‑Aminoindazole Anticancer Scaffold Derivatization

For medicinal chemistry programs building on the validated 1H‑indazol‑6‑amine anticancer core (HCT116 IC50 ≈14.3 µM with selectivity >7 over normal fibroblasts) [1], 5‑methoxy‑1H‑indazol‑6‑amine serves as a direct starting material for reductive amination or acylation to generate N‑substituted analogues. The C5 methoxy substituent provides a pre‑installed functionality for modulating lipophilicity and hydrogen‑bond acceptor capacity, which can be exploited in lead optimization without requiring additional deprotection steps.

Structural Biology Probe Synthesis

When a defined, single‑regioisomer indazole building block is required for crystallographic fragment screening or biophysical assay development, 5‑methoxy‑1H‑indazol‑6‑amine offers the specific 5‑methoxy‑6‑amino substitution pattern. Its regioisomeric purity is critical for unambiguous electron density interpretation; the compound is commercially available at 98% purity with accompanying 1H‑NMR and HPLC QC data [1].

IDO1 Inhibitor Design

1H‑Indazole derivatives have been reported as IDO1 inhibitors with low‑micromolar activity [1]. The 5‑methoxy‑1H‑indazol‑6‑amine scaffold contains the indazole core pharmacophore while offering orthogonal substitution relative to previously reported C4‑ or C7‑functionalized IDO1 inhibitor series. This enables exploration of previously uncharted vectors in the IDO1 active site without competing with existing SAR.

Quote Request

Request a Quote for 5-Methoxy-1H-indazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.